(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral compound characterized by its specific stereochemistry at the 3 and 4 positions of the pentanoic acid backbone. The presence of a benzyloxy group and a tert-butoxycarbonyl amino group contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and the role it may play in drug development.
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid itself is not expected to have a specific mechanism of action. Its primary function is to serve as a building block for the construction of peptides, which then exert their biological effects through various mechanisms depending on their sequence and structure.
As with most research chemicals, it is essential to handle (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid with proper precautions. Specific data on its toxicity might not be available, but general safety guidelines for handling organic compounds should be followed:
The chemical reactivity of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid can be analyzed through various types of reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules.
The biological activity of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is influenced by its structure. Compounds with similar structural motifs often exhibit significant pharmacological effects, including:
The biological effects depend on various factors, including dosage and the specific biological system being targeted .
The synthesis of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid has potential applications in various fields:
Interaction studies involving (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid typically focus on its binding affinity to biological targets such as proteins or receptors. Techniques used include:
Such studies are crucial for understanding the compound's potential therapeutic roles and optimizing its efficacy .
Several compounds share structural similarities with (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
L-Valine | Aliphatic amino acid | Protein synthesis |
L-Leucine | Branched-chain amino acid | Muscle metabolism |
L-Alanine | Simple amino acid | Energy production |
While many amino acids and their derivatives exhibit biological activity, (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid stands out due to its specific stereochemistry and functional groups. This unique combination allows for distinct interactions with biological targets that may not be present in simpler amino acids, potentially leading to novel therapeutic applications
(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone with specific stereochemical configurations at the 3 and 4 positions. The compound features a molecular formula of C₁₇H₂₅NO₅ and a molecular weight of 323.38 grams per mole. The stereochemistry is precisely defined by the (3R,4R) configuration, indicating specific spatial arrangements of the atoms that contribute to its biological and chemical properties. The compound's structural complexity arises from the presence of two distinct protecting groups: a benzyloxy group at the 4-position and a tert-butoxycarbonyl protected amino group at the 3-position. The pentanoic acid backbone provides the core structure, with the carboxylic acid functionality remaining unprotected to allow for further synthetic manipulations. The specific stereochemical arrangement creates a three-dimensional structure that is essential for its biological activity and synthetic utility. Table 1: Structural Properties of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid The chirality of this compound is particularly significant in medicinal chemistry applications. The presence of two stereogenic centers creates the potential for four different stereoisomers, but the specific (3R,4R) configuration represents the desired enantiomer for most synthetic applications. This stereochemical precision is crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological properties. The compound's chiral nature makes it valuable in asymmetric synthesis strategies and as a building block for creating enantiomerically enriched amino acids and their derivatives. The three-dimensional structure of the molecule allows for specific interactions with biological targets, including enzymes and receptors. The spatial arrangement of the benzyloxy and tert-butoxycarbonyl groups influences the compound's binding affinity and specificity, affecting its overall biological activity and synthetic utility. The stereochemical integrity of the compound is maintained through careful synthetic procedures and purification methods that prevent racemization during handling and storage. The development of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid represents the convergence of two major advances in protective group chemistry that revolutionized synthetic organic chemistry. The benzyloxycarbonyl protecting group, originally developed by Bergmann and Zervas in 1932, marked the beginning of modern peptide synthesis. This protecting group was hailed as a "revolution" and essentially started the distinct field of synthetic peptide chemistry, remaining unsurpassed in utility for peptide synthesis until the early 1950s when mixed anhydride and active ester methodologies were developed. The tert-butyloxycarbonyl protecting group was introduced by Carpino in 1957 as an acid-labile protecting group for amines. Four years after introducing this now ubiquitously used protecting group, Carpino in 1961 suggested the tert-butoxythiocarbonyl group as a more acid-labile variant. The development of these protecting groups represented a paradigm shift in organic synthesis, allowing chemists to selectively mask and unmask functional groups during complex synthetic sequences. The historical significance of these protecting groups extends beyond their individual utility. The benzyloxycarbonyl group's ability to suppress the nucleophilic and basic properties of nitrogen lone pairs, combined with its capacity to prevent racemization of protected amines, made it the foundation for systematic peptide synthesis. Meanwhile, the tert-butyloxycarbonyl group's acid-labile nature provided complementary protection strategies that could be selectively removed under different conditions. The combination of these two protecting groups in a single molecule represents the culmination of decades of development in protective group chemistry. This compound exemplifies the principles of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting each other. The development of such compounds has enabled the synthesis of increasingly complex molecules and has contributed significantly to advances in medicinal chemistry and drug development. The evolution of synthetic methodologies surrounding this compound reflects broader trends in organic chemistry toward greater selectivity and efficiency. Modern synthetic approaches to this compound employ optimized reaction conditions that maintain stereochemical integrity while maximizing yields. These developments have made the compound more accessible for research applications and have expanded its utility in various synthetic contexts. The tert-butyloxycarbonyl group serves as an acid-labile protecting group for the amino functionality in this compound. This protecting group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The protection mechanism involves the formation of a carbamate linkage that effectively masks the amino group's nucleophilic and basic properties while maintaining chemical stability under neutral and basic conditions. Removal of the tert-butyloxycarbonyl group can be accomplished through several methods, with strong acids such as trifluoroacetic acid in dichloromethane being the most common approach. Alternative deprotection methods include treatment with hydrochloric acid in methanol or sequential treatment with trimethylsilyl iodide followed by methanol, particularly useful when other deprotection methods are too harsh for the substrate. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, elimination of the tert-butyl cation, and subsequent decarboxylation to regenerate the free amine. Table 2: Protecting Group Characteristics and Deprotection Conditions The benzyloxy protecting group serves to protect the hydroxyl functionality at the 4-position through the formation of an ether linkage. This protecting group is introduced through nucleophilic substitution reactions, typically using benzyl bromide in the presence of a base. The benzyloxy group provides excellent protection for alcohols under a wide range of reaction conditions, including basic and acidic environments, making it compatible with many synthetic transformations. Deprotection of the benzyloxy group is most commonly achieved through catalytic hydrogenolysis using palladium on carbon as a catalyst under hydrogen atmosphere. This method selectively cleaves the benzyl-oxygen bond while leaving other functional groups intact. Alternative deprotection methods include treatment with strong acids under forcing conditions or oxidative cleavage using reagents such as dichlorodicyanoquinone, though these methods are less commonly employed due to their harsh nature. The orthogonal nature of these two protecting groups is particularly valuable in synthetic applications. The tert-butyloxycarbonyl group's acid-labile nature contrasts with the benzyloxy group's reduction-labile characteristics, allowing for selective removal of either protecting group without affecting the other. This orthogonality enables complex synthetic sequences where different functional groups need to be unmasked at specific stages of the synthesis. The protective roles of these functional groups extend beyond simple masking of reactivity. The tert-butyloxycarbonyl group's bulk and electronic properties can influence the stereochemical outcome of reactions occurring at nearby centers. Similarly, the benzyloxy group's aromatic character and steric bulk can direct the approach of reagents and influence the selectivity of chemical transformations. These secondary effects make the compound valuable not only as a protected amino acid derivative but also as a chiral auxiliary or directing group in asymmetric synthesis.Historical Development in Synthetic Organic Chemistry
Key Functional Groups and Their Protective Roles
Protecting Group Location Protection Conditions Deprotection Conditions Stability tert-Butyloxycarbonyl 3-position amino Di-tert-butyl dicarbonate, base, aqueous Trifluoroacetic acid/dichloromethane Acid-labile Benzyloxy 4-position hydroxyl Benzyl bromide, base Hydrogenolysis, Pd/C, H₂ Base-stable, reduction-labile
The synthesis of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid requires careful orchestration of multiple synthetic transformations to achieve the desired stereochemistry and functional group arrangement . The compound features two critical protecting groups: the tert-butoxycarbonyl group protecting the amino functionality and the benzyloxy group protecting the hydroxyl function, both of which must be introduced through sequential synthetic steps .
The protection of amino groups using di-tert-butyl dicarbonate represents a fundamental transformation in the synthesis of this pentanoic acid derivative [6]. The tert-butoxycarbonyl protecting group is widely recognized as one of the most commonly used protective groups for amines due to its stability under basic conditions and ease of removal under acidic conditions [6] [16].
The mechanism of amino group protection involves nucleophilic attack by the amine on the carbonyl carbon of di-tert-butyl dicarbonate [17]. In the initial step, the amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate [17]. Subsequently, elimination of oxygen results in loss of a carbonate anion, which can either act as a base or spontaneously decarboxylate to give tert-butoxide, neutralizing the protonated carbamate [17].
The reaction conditions for tert-butoxycarbonyl protection can be optimized based on the nucleophilicity of the substrate amine [15]. For amines with high nucleophilicity, the reaction proceeds readily using di-tert-butyl dicarbonate in the presence of inorganic bases such as sodium hydroxide or sodium bicarbonate under aqueous conditions [6] [16]. For substrates with lower nucleophilicity, organic bases such as triethylamine are employed, often with the addition of catalytic amounts of 4-dimethylaminopyridine to enhance reaction efficiency [15] [16].
Representative reaction conditions demonstrate high yields and mild reaction parameters. For example, the utilization of 2-amino-1-(4-bromophenyl)ethyl-1-ketone with di-tert-butyl dicarbonate under organic base triethylamine conditions, with stirring overnight at room temperature, achieves almost quantitative yields [15].
Table 1: Typical Boc Protection Reaction Conditions
Substrate Type | Base | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
Primary aliphatic amine | Sodium bicarbonate | Water/Tetrahydrofuran | 0°C to room temperature | 2-4 hours | 85-95 |
Primary aromatic amine | Triethylamine | Dichloromethane | Room temperature | 8-12 hours | 80-90 |
Secondary amine | 4-Dimethylaminopyridine/Triethylamine | Acetonitrile | Room temperature | 6-8 hours | 75-85 |
The stability of tert-butoxycarbonyl-protected amines under various reaction conditions makes them particularly suitable for multi-step syntheses [3]. These carbamate derivatives are unreactive to most bases and nucleophiles, allowing for subsequent transformations that would be incompatible with free amine functionality [16]. The orthogonal nature of tert-butoxycarbonyl protection enables its use alongside other protecting groups such as benzyl ethers [3].
The introduction of benzyloxy groups represents a crucial step in constructing the target molecule, typically achieved through nucleophilic substitution reactions following the Williamson ether synthesis mechanism [18]. This transformation involves the reaction of alkoxide ions with alkyl halides or sulfonates to form ether linkages [18].
The mechanism proceeds via backside attack characteristic of bimolecular nucleophilic substitution reactions [18]. The nucleophile, in this case the alkoxide ion, attacks the carbon bearing the good leaving group, simultaneously forming the carbon-oxygen bond and breaking the carbon-halide bond [18]. This mechanism results in inversion of configuration at the carbon center, a critical consideration for maintaining stereochemical integrity [18].
Benzyloxy group introduction can be accomplished using benzyl bromide or benzyl chloride as the electrophile [4]. The nucleophilic substitution reactions of benzyl halides demonstrate enhanced reactivity due to the stabilization of potential carbocationic intermediates through resonance with the aromatic ring [4]. Primary and secondary benzyl halides can undergo both unimolecular and bimolecular nucleophilic substitution mechanisms depending on the reaction conditions and nucleophile strength [22].
For primary benzyl halides, strong nucleophiles favor the bimolecular mechanism, while weaker nucleophiles promote unimolecular pathways [22]. The choice of mechanism influences both reaction rate and stereochemical outcome [22]. When using strong nucleophiles such as alkoxide ions, the bimolecular mechanism predominates, ensuring predictable stereochemical outcomes [18].
Table 2: Benzyloxy Group Introduction Conditions
Electrophile | Nucleophile | Base | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|---|
Benzyl bromide | Alkoxide | Potassium carbonate | Dimethylformamide | 50-60°C | 4-6 hours | 78-85 |
Benzyl chloride | Alkoxide | Sodium hydride | Tetrahydrofuran | Room temperature | 8-12 hours | 70-80 |
Benzyl tosylate | Alkoxide | Cesium carbonate | Acetonitrile | 40-50°C | 6-8 hours | 75-82 |
The stereoselective construction of the pentanoic acid backbone requires careful control of stereochemistry at multiple centers [5]. Asymmetric aldol condensation represents one of the most powerful methods for creating new carbon-carbon bonds while establishing controlled stereochemistry [5].
The stereoselective synthesis of amino acid derivatives can be achieved through aldol condensation of chiral aldehydes with boron enolates [5]. The commonly accepted six-membered ring transition state accounts for the high stereoselectivity observed in these transformations [5]. The approach allows for the simultaneous creation of two new chiral centers in a predictable manner [5].
Chiral auxiliary-mediated reactions provide another avenue for stereoselective backbone formation [13]. Nickel complexes of Schiff bases derived from glycine and chiral tridentate ligands have emerged as leading methodologies for asymmetric amino acid synthesis [13]. These complexes enable the preparation of various structural types of amino acids with high enantioselectivity [13].
The second-order asymmetric transformation approach offers operational convenience and scalability for amino acid synthesis [13]. This methodology utilizes labile and interconvertible stereogenic centers to achieve dynamic kinetic resolution of racemic amino acids [13]. Under appropriate conditions, diastereomerically pure products can be obtained through crystallization-driven equilibration processes [13].
Table 3: Stereoselective Pentanoic Acid Formation Methods
Method | Catalyst/Reagent | Selectivity (enantiomeric excess %) | Yield (%) | Reference |
---|---|---|---|---|
Aldol condensation | Boron enolate | 85-95 | 60-75 | [5] |
Chiral auxiliary | Nickel-Schiff base complex | 90-98 | 70-85 | [13] |
Asymmetric hydrogenation | Ruthenium-Mandyphos | 87-96 | 80-90 | [19] |
Dynamic kinetic resolution | Rimantadine-derived ligand | 55-99 | 75-90 | [13] |
Industrial-scale production of chiral amino acid derivatives demands optimization of catalytic asymmetric synthesis protocols to achieve high efficiency, selectivity, and economic viability [7] [8]. Chiral aldehyde catalysis has emerged as an efficient asymmetric synthesis strategy in amino acid chemistry, providing good catalytic activation and stereoselective control abilities [7].
The design of catalysts derived from chiral binaphthol aldehyde systems enables face control of enolate intermediates, leading to high enantioselectivity in amino acid transformations [7]. These catalytic systems can be combined with transition metals to form multiplex catalytic architectures that enhance both reactivity and selectivity [7].
Asymmetric catalytic hydrogenation represents a particularly promising approach for industrial implementation [19]. The diastereoselective synthesis of pharmaceutically relevant 4-aminopentanoic acid derivatives has been demonstrated using chiral homogeneous catalysts in tailored biphasic reaction media [19]. Different polar solvents serve as the stationary phase for well-established ruthenium-Mandyphos catalysts in combination with aqueous sodium hydroxide as the substrate and product phase [19].
The optimization of catalytic turnover numbers is crucial for industrial viability [19]. Up to 3200 turnovers have been achieved in seven repetitive batches with diastereoselectivity ranging from 87-96% using ionic liquid-aqueous sodium hydroxide biphasic systems [19]. This level of catalyst productivity demonstrates the feasibility of industrial-scale implementation [19].
Table 4: Industrial Catalytic System Performance
Catalyst System | Turnover Number | Selectivity (%) | Recyclability (cycles) | Solvent System |
---|---|---|---|---|
Ruthenium-Mandyphos | 3200 | 87-96 | 7 | Ionic liquid/aqueous base |
Chiral aldehyde-BINOL | 1500-2000 | 90-95 | 5-6 | Polar organic |
Nickel-tridentate ligand | 800-1200 | 85-92 | 4-5 | Methanol/water |
The implementation of green chemistry principles in large-scale amino acid synthesis addresses environmental concerns while maintaining economic competitiveness [11] [23]. Flow chemistry represents an enabling technology that addresses multiple challenges set forth by green chemistry principles [23].
Microwave-assisted catalytic methods provide efficient pathways for green synthesis of amino acid derivatives [25]. The direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using catalytic amounts of ceric ammonium nitrate demonstrates the potential for environmentally benign processes [25]. These reactions achieve high yields with minimal waste generation and simplified purification procedures [25].
Electrochemical carboxylation approaches offer sustainable alternatives for amino acid synthesis [11]. The electrochemical carboxylation of imines in flow microreactors provides a green synthesis route that eliminates the need for sensitive, expensive, or toxic reagents [11]. Single flow-through operations can be conducted under very mild conditions without sacrificial anodes [11].
Solvent-free synthesis methodologies minimize environmental impact while maintaining synthetic efficiency [24] [27]. The synthesis of amino acid Schiff bases under solvent-free conditions using potassium hydroxide at room temperature achieves reaction completion in only 10 minutes with yields up to 90% [24]. These protocols demonstrate excellent atom economy and reduce waste generation [24].
Table 5: Green Chemistry Metrics for Large-Scale Synthesis
Method | Atom Economy (%) | Waste Reduction (%) | Energy Savings (%) | Solvent Usage |
---|---|---|---|---|
Microwave-assisted | 85-90 | 70-80 | 60-70 | Minimal/solvent-free |
Flow chemistry | 80-85 | 75-85 | 50-60 | Reduced volume |
Electrochemical | 75-80 | 80-90 | 40-50 | Aqueous/minimal organic |
Solvent-free synthesis | 90-95 | 85-95 | 30-40 | None |
The assessment of enantiomeric control in amino acid synthesis requires sophisticated analytical techniques to determine enantiomeric excess and optical purity [12] [28]. Chiral analysis encompasses all analytical procedures focused on characterizing the properties of chiral compounds, typically performed with chiral separation methods where enantiomers are separated and simultaneously assayed [12].
High-performance liquid chromatography using chiral stationary phases represents the most widely employed method for enantiomeric analysis [28] [31]. Macrocyclic glycopeptide-based chiral stationary phases demonstrate broad selectivity and ruggedness for amino acid analysis [31]. The unique phenomenon of complementary separations among vancomycin, teicoplanin, and ristocetin A stationary phases renders them highly effective for separating various amino acids and their protected derivatives [31].
Direct enantiomer separation involves the formation of transient diastereomeric complexes between chiral selectors and analytes [12]. A simple mobile phase comprising water:methanol:formic acid enables baseline resolution of most chiral amino acid enantiomers [28]. The addition of small amounts of formic acid proves necessary for elution of charged acidic and basic amino acids [28].
Mass spectrometry methods provide alternative approaches for enantiomeric excess determination [32]. Ion-molecule reaction-based methods enable rapid determination of enantiomeric excess, taking advantage of the speed and sensitivity of mass spectrometry [32]. The selectivity of the host-guest interaction directly correlates with the accuracy of enantiomeric excess measurements [32].
Table 6: Enantiomeric Control Method Comparison
Method | Resolution (enantiomeric excess detection) | Analysis Time | Sample Requirements | Cost |
---|---|---|---|---|
Chiral HPLC | 0.1-1% | 15-30 minutes | Microgram quantities | Moderate |
Mass spectrometry | 1-5% | 2-5 minutes | Nanogram quantities | High |
Optical rotation | 5-10% | 1-2 minutes | Milligram quantities | Low |
Circular dichroism | 2-8% | 5-10 minutes | Microgram quantities | Moderate |
Optical rotation measurements provide traditional methods for assessing enantiomeric purity [33] [36]. The specific rotation of mixtures can be determined and, with knowledge of the specific rotation of pure enantiomers, optical purity can be calculated [36]. The optical purity percentage equals the observed specific rotation divided by the maximum specific rotation multiplied by 100 [36].
Circular dichroism spectroscopy offers insights into the structural characteristics of amino acids and their derivatives [34]. Several amino acids exhibit unique circular dichroism patterns as a function of concentration, providing information about molecular interactions and self-assembly processes [34]. The formation of chiral structural features can be detected through characteristic spectral changes [34].